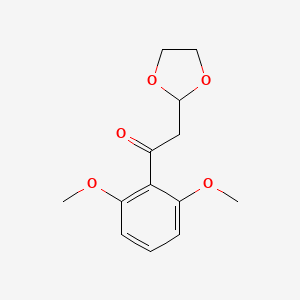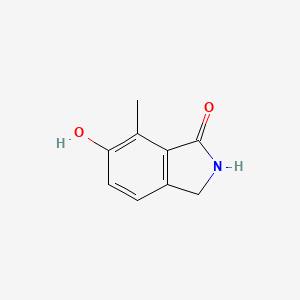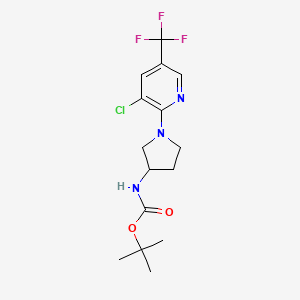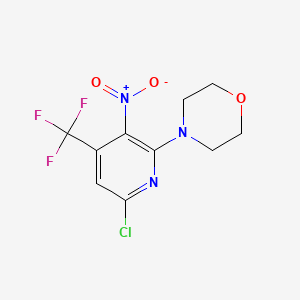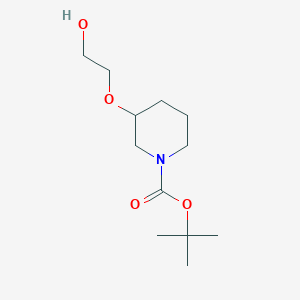![molecular formula C18H25NO4 B1400292 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine CAS No. 1016980-41-8](/img/structure/B1400292.png)
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine
Vue d'ensemble
Description
“1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is a chemical compound with the CAS Number: 1016980-41-8 . Its IUPAC name is tert-butyl 4- (3- (methoxycarbonyl)phenyl)piperidine-1-carboxylate . The compound has a molecular weight of 319.4 .
Molecular Structure Analysis
The InChI code for “1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is 1S/C18H25NO4/c1-18 (2,3)23-17 (21)19-10-8-13 (9-11-19)14-6-5-7-15 (12-14)16 (20)22-4/h5-7,12-13H,8-11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.4 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
C18H25NO4 C_{18}H_{25}NO_{4} C18H25NO4
, is a significant chemical in various research fields .Drug Synthesis and Design
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine: is a key intermediate in the synthesis of complex pharmaceuticals. Its piperidine core is a common motif in many drugs, serving as a building block for the creation of molecules with potential therapeutic effects. The tert-butoxycarbonyl (Boc) group in particular is useful for protecting the nitrogen atom during chemical reactions, allowing for further functionalization of the molecule .
Pharmacological Research
Piperidine derivatives are present in numerous classes of pharmaceuticals and exhibit a wide range of biological activities. As such, Methyl 3-(1-Boc-4-piperidinyl)benzoate is used in pharmacological research to develop new drugs with improved efficacy and safety profiles. It’s particularly relevant in the study of central nervous system disorders and pain management .
Organic Synthesis
This compound is employed in organic synthesis as a versatile reagent. It can undergo various chemical transformations, including cyclization, hydrogenation, and multicomponent reactions, to yield a diverse array of piperidine derivatives. These derivatives can then be utilized to explore new reactions or synthesize novel organic compounds .
Material Science
In material science, piperidine structures are investigated for their potential use in creating new materials with unique properties1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can be a precursor to polymers or other macromolecules that may exhibit desirable characteristics such as conductivity, flexibility, or durability .
Analytical Chemistry
As an analytical standard, Methyl 3-(1-Boc-4-piperidinyl)benzoate aids in the development of analytical methods. It can be used to calibrate instruments or develop new techniques for the detection and quantification of similar compounds in complex mixtures .
Chemical Biology
In chemical biology, this compound is used to probe biological systems and understand the role of piperidine-containing molecules in living organisms. It can be tagged with fluorescent markers or other probes to study drug-receptor interactions or to trace the distribution of drugs within cells .
Peptide Chemistry
The Boc group is particularly important in peptide chemistry for protecting amines during peptide synthesis1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can be used to introduce the piperidine moiety into peptides, which can alter their biological activity or stability .
Catalysis
Lastly, piperidine derivatives can act as ligands or organocatalysts in various catalytic processes. Researchers may use Methyl 3-(1-Boc-4-piperidinyl)benzoate to develop new catalytic systems that can increase the efficiency of chemical reactions, leading to more sustainable and cost-effective processes .
Mécanisme D'action
Target of Action
It’s known that this compound is a useful research chemical
Biochemical Pathways
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that it may play a role in the modification of biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Given its molecular weight of 31940 , it’s likely that it has good membrane permeability, which could potentially influence its absorption and distribution
Result of Action
As a useful research chemical , it’s likely that it has significant effects at the molecular and cellular levels. The exact nature of these effects would depend on the specific targets and pathways it interacts with.
Action Environment
It’s known that this compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Propriétés
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXKQOXINPENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



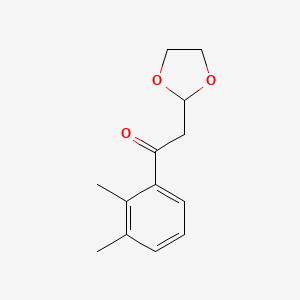
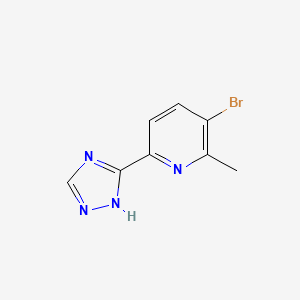
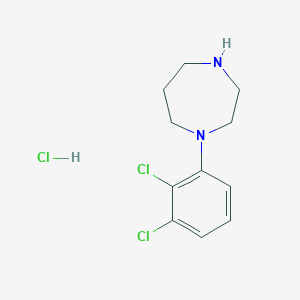



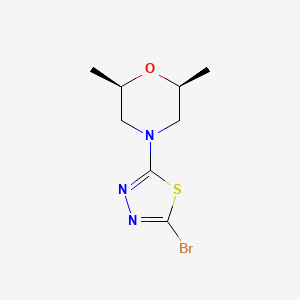
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
